molecular formula C6H6ClNO3S B8568944 2-Chlorosulphanilic acid

2-Chlorosulphanilic acid

Cat. No.: B8568944
M. Wt: 207.64 g/mol
InChI Key: YPECXEWEXWBMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorosulphanilic Acid, with the molecular formula C6H6ClNO3S, is a specialized organic compound intended for research and development purposes. This chemical is an analogue of sulfanilic acid, a common building block in organic chemistry known for its use in the synthesis of azo dyes and sulfa drugs . The introduction of a chlorine atom at the 2-position alters its electronic and steric properties, making it a potentially valuable intermediate for exploring novel synthetic pathways and for use in materials science research. As a reagent, it may serve in the development of new dyes, pharmaceutical candidates, or other functional molecules. Specific applications and mechanisms of action for this compound are an active area of scientific investigation. Researchers are encouraged to consult the scientific literature for the latest findings. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

4-amino-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

YPECXEWEXWBMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S(=O)(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Chlorosulphanilic Acid and Its Derivatives

Advanced Approaches to Regioselective Chlorination and Sulfonation Reactions

The synthesis of 2-chlorosulfanilic acid, also known as 4-amino-2-chlorobenzenesulfonic acid, relies on the precise control of chlorination and sulfonation reactions on an aniline (B41778) or related precursor backbone. Achieving the desired regioselectivity, where functional groups are introduced at specific positions on the aromatic ring, is a key challenge. Traditional methods often result in a mixture of isomers, necessitating complex purification steps.

Recent advancements have focused on developing highly regioselective methods. For instance, the chlorination of anilines, which are highly reactive substrates, typically yields a mixture of ortho and para products. nsf.gov To overcome this, strategies involving protecting groups on the aniline are often employed, though this adds steps and increases environmental impact. beilstein-journals.org More advanced approaches utilize catalyst systems to direct the chlorination to the desired position. For example, Lewis basic selenoether catalysts have shown high efficiency for ortho-selective chlorination of unprotected anilines, achieving ortho/para ratios of up to >20:1, a significant improvement over the innate ~1:4 selectivity. nsf.govresearchgate.net Similarly, the use of copper halides in ionic liquids has been demonstrated to achieve high yields of para-chlorinated anilines under mild conditions. beilstein-journals.orgnih.gov

Sulfonation, the introduction of the sulfonic acid group (-SO3H), also requires careful control to achieve the desired isomer. ajgreenchem.com The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. The choice of sulfonating agent, such as sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid, along with reaction conditions like temperature, can influence the regioselectivity. researchgate.netpatsnap.com For example, the sulfonation of 2-chloroaniline (B154045) with monohydrate in o-dichlorobenzene at high temperatures has been shown to produce 2-chloroaniline-4-sulfonic acid with 100% selectivity. prepchem.com

Catalytic Systems in the Synthesis of Chloro-Sulphanilic Acid Architectures

The development of sophisticated catalytic systems is at the forefront of modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. In the context of chloro-sulfanilic acid synthesis, catalysts play a crucial role in directing the regioselectivity of both chlorination and sulfonation steps.

For regioselective chlorination, several catalytic systems have been explored. Metal-free approaches have utilized N-chlorosuccinimide (NCS) in combination with TMSCl or thioureas. researchgate.net Organocatalysts, such as secondary amines with sulfuryl chloride as the chlorine source, have been developed for the ortho-chlorination of anilines. rsc.org Furthermore, Lewis basic selenoether catalysts have demonstrated remarkable ortho-selectivity for the chlorination of both phenols and unprotected anilines. nsf.govresearchgate.net These catalysts are believed to activate both the substrate and the chlorinating agent, facilitating the reaction at the desired position. researchgate.net

In the realm of sulfonation, solid acid catalysts are gaining prominence due to their ease of separation, reusability, and often milder reaction conditions. ias.ac.innih.gov Materials like silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have been shown to be effective and reusable green catalysts for the sulfonation of aromatic compounds. ajgreenchem.com Functionalized mesoporous materials, such as sulfanilic acid-functionalized SBA-15, have also been developed as water-tolerant solid acid catalysts. ias.ac.in For the synthesis of chloro-sulfanilic acid derivatives, magnetic nanoparticles functionalized with sulfonic acid groups have been used as recoverable catalysts. researchgate.net

The following table provides a summary of various catalytic systems and their applications in related syntheses:

Catalyst SystemReaction TypeSubstrateKey Features
Lewis Basic SelenoetherOrtho-chlorinationAnilines, PhenolsHigh ortho-selectivity (>20:1 o/p), low catalyst loading (1%) nsf.govresearchgate.net
Secondary Amine/Sulfuryl ChlorideOrtho-chlorinationAnilinesMetal-free, mild conditions rsc.org
Copper Halides in Ionic LiquidsPara-chlorinationAnilinesHigh yield and regioselectivity, mild conditions beilstein-journals.orgnih.gov
Silica-Supported HClO4 and KHSO4SulfonationAromatic CompoundsReusable, green, solvent-free microwave conditions ajgreenchem.com
Sulfanilic Acid Functionalized SBA-15Acid Catalysis-Water-tolerant, reusable solid acid catalyst ias.ac.in
Fe3O4@C/Ph-SO3HAcid Catalysis-Stable, recoverable magnetic catalyst researchgate.net

Green Chemistry Principles in the Production of Aromatic Sulfonic Acids

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including aromatic sulfonic acids. researchgate.net The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. marketresearchintellect.com

Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid, which can lead to the formation of significant amounts of waste and byproducts. researchgate.net Green alternatives focus on the use of milder sulfonating agents and more sustainable reaction conditions. For example, the use of sodium bisulfite in the presence of reusable solid acid catalysts like silica-supported HClO4 and KHSO4 represents a greener approach to sulfonation. ajgreenchem.com These reactions can often be carried out under solvent-free conditions, further reducing their environmental impact. ajgreenchem.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and increase yields in sulfonation reactions. ajgreenchem.com

The development of bio-based routes to aromatic sulfonic acids is another key area of green chemistry research. marketresearchintellect.com Utilizing renewable resources, such as lignin (B12514952) from the paper industry, to produce these essential chemicals could significantly reduce the reliance on fossil fuels and lower the carbon footprint of their production. marketresearchintellect.com

Furthermore, the use of ionic liquids as solvents in reactions like the chlorination of anilines offers a safer and more environmentally friendly alternative to traditional organic solvents. beilstein-journals.orgnih.gov These non-volatile solvents can often be recycled, minimizing waste.

Precursor-Based Synthetic Strategies for 2-Chlorosulphanilic Acid Formation

One common precursor is 2-chloroaniline. In this approach, 2-chloroaniline is sulfonated to introduce the sulfonic acid group at the para position relative to the amino group. A specific method involves reacting 2-chloroaniline with sulfuric acid monohydrate in a high-boiling solvent like o-dichlorobenzene at elevated temperatures. prepchem.com This method has been reported to yield 2-chloroaniline-4-sulfonic acid with high selectivity. prepchem.com

Another strategy begins with aniline-2-sulfonic acid (orthanilic acid). chemicalbook.com In this case, the subsequent step is the regioselective chlorination of the aniline-2-sulfonic acid. The directing effects of both the amino and sulfonic acid groups must be considered to achieve chlorination at the desired position.

A different precursor-based approach starts with 3-chloronitrobenzene. prepchem.com This multi-step synthesis involves a nucleophilic substitution reaction with sodium sulfite (B76179) to introduce the sulfonic acid group, followed by reduction of the nitro group to an amino group. This method yields 2-chlorosulfanilic acid, though it involves multiple transformations. prepchem.com

The selection of the precursor and the synthetic route depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability of the process.

The following table outlines the different precursor-based strategies:

PrecursorKey Reaction StepsProduct
2-ChloroanilineSulfonation with H2SO4 monohydrate in o-dichlorobenzene prepchem.com2-Chloroaniline-4-sulfonic acid
Aniline-2-sulfonic acidRegioselective chlorination2-Chlorosulfanilic acid
3-ChloronitrobenzeneNucleophilic substitution with sodium sulfite, followed by reduction of the nitro group prepchem.comThis compound

Elucidation of Reactivity and Mechanistic Pathways of 2 Chlorosulphanilic Acid

Detailed Studies on Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of 2-chlorosulphanilic acid is characterized by the interplay of its two functional groups: the sulfonic acid group (-SO₃H) and the chlorine atom (-Cl), both attached to a benzene (B151609) ring. These groups influence the molecule's susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Substitution:

In electrophilic substitution reactions, the sulfonic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-para-directing group. The amino group, from which sulphanilic acid is derived, is a strong activating, ortho-para-directing group. The presence of the electron-withdrawing sulfonic acid and chlorine groups makes the aromatic ring less reactive towards electrophiles compared to aniline (B41778). The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, the sulfonic acid group at position 2 sterically hinders the ortho position (position 3), and its electronic effect deactivates the ring, making electrophilic substitution challenging.

Nucleophilic Substitution:

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of the strongly electron-withdrawing sulfonic acid group can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when the chlorine is positioned ortho or para to it. In the case of this compound, the chlorine is ortho to the sulfonic acid group. This proximity enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to attack by strong nucleophiles.

A common nucleophilic substitution reaction involves the replacement of the chlorine atom. The SNAr mechanism is a two-step process:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing sulfonic acid group.

Leaving Group Departure: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.

The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular process. libretexts.org The reaction proceeds through a concerted, one-step mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks. libretexts.orgmatanginicollege.ac.in

Reaction Type Attacking Species Key Features
Electrophilic SubstitutionElectrophile (E⁺)Deactivated ring, sterically hindered.
Nucleophilic SubstitutionNucleophile (Nu⁻)Facilitated by the -SO₃H group, proceeds via SNAr mechanism.

Investigation of Redox Processes and Electron Transfer Reactions

Redox reactions involve the transfer of electrons between chemical species. libretexts.org The term "redox" is a combination of "reduction" and "oxidation." byjus.com Oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.org These reactions are fundamental in many chemical transformations. ncert.nic.in

The sulfonic acid group in this compound is generally stable towards oxidation and reduction under typical conditions. The sulfur atom is in its highest oxidation state (+6). However, the aromatic ring and the chlorine atom can participate in redox reactions under specific conditions.

Investigations into the electrochemical behavior of similar aromatic sulfonic acids have shown that they can be electrochemically oxidized. The oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. The presence of the electron-withdrawing chlorine and sulfonic acid groups would be expected to make the oxidation of the aromatic ring more difficult compared to unsubstituted benzene or aniline.

Conversely, the chlorine atom can be reductively cleaved under certain conditions, such as catalytic hydrogenation or with strong reducing agents. This process involves the transfer of electrons to the carbon-chlorine bond, leading to its cleavage and the formation of a chloride ion.

An oxidizing agent accepts electrons, while a reducing agent donates them. webassign.net In a redox reaction, the species that is oxidized is the reducing agent, and the species that is reduced is the oxidizing agent. webassign.net

Kinetic Analysis and Reaction Dynamics of this compound Transformations

Kinetic studies provide valuable insights into the reaction mechanisms by examining the factors that influence the rate of a reaction. For transformations involving this compound, kinetic analysis can help elucidate the elementary steps of the reaction and the nature of the transition state.

For nucleophilic aromatic substitution reactions of this compound, kinetic studies often reveal a second-order rate law, where the rate is proportional to the concentrations of both the substrate and the nucleophile. libretexts.org

Rate = k[this compound][Nucleophile]

This second-order dependence is consistent with a bimolecular mechanism (SNAr), where both species are involved in the rate-determining step. libretexts.org The rate constant, k, is influenced by temperature, following the Arrhenius equation, which allows for the determination of the activation energy of the reaction.

The reaction dynamics can be studied using computational methods to model the potential energy surface of the reaction. These studies can provide detailed information about the geometry of the transition state and the energy barriers for the reaction, complementing experimental kinetic data.

Kinetic Parameter Significance
Rate LawDescribes the dependence of the reaction rate on the concentration of reactants.
Rate Constant (k)A proportionality constant that reflects the intrinsic reactivity of the system.
Activation Energy (Ea)The minimum energy required for a reaction to occur.

Influence of Solvent Systems and Catalysts on Reaction Selectivity

The choice of solvent and catalyst can have a profound impact on the outcome of chemical reactions involving this compound, influencing both the reaction rate and the selectivity towards a particular product.

Solvent Systems:

The solvent can affect the solubility of reactants, the stability of charged intermediates and transition states, and the intrinsic reactivity of the nucleophile or electrophile. rsc.org

Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both cations and anions effectively. They can hydrogen bond with the sulfonic acid group and can also solvate the nucleophile and the leaving group in nucleophilic substitution reactions. However, strong hydrogen bonding to the nucleophile can sometimes decrease its reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are capable of solvating cations well but are less effective at solvating anions. This can lead to a "naked" and more reactive nucleophile, often accelerating the rate of SNAr reactions.

Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for reactions involving charged species like this compound and ionic nucleophiles due to poor solubility.

In biphasic solvent systems, reactants and products can be partitioned between two immiscible phases, which can enhance reaction rates and simplify product separation. frontiersin.org

Catalysts:

Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.

Acid Catalysis: In electrophilic substitution reactions, a Lewis or Brønsted acid can be used to activate the electrophile. However, given the deactivated nature of the ring in this compound, this is less common.

Base Catalysis: In nucleophilic substitution reactions, a base can be used to deprotonate a protic nucleophile, increasing its nucleophilicity.

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze cross-coupling reactions, which could be applied to modify the chlorine substituent on this compound. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be used to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom. The choice of the metal, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Phase Transfer Catalysis: For reactions involving a water-soluble substrate like this compound and a water-insoluble reactant, a phase transfer catalyst can be employed to transport the reactant across the phase boundary, facilitating the reaction.

The interaction between the solvent and the catalyst is also a critical factor. researchgate.net The solvent can influence the solubility and stability of the catalyst and can even participate in the catalytic cycle. mdpi.comnih.gov

Component Influence on Reaction
Solvent Affects solubility, stability of intermediates, and reactant reactivity.
Catalyst Lowers activation energy, provides alternative reaction pathways, and enhances selectivity.

Design, Synthesis, and Structural Characterization of 2 Chlorosulphanilic Acid Derivatives

Synthetic Diversification Strategies for Novel Chloro-Sulfonic Acid Analogues

The synthesis of 2-chlorosulphanilic acid and its analogues involves strategic chemical transformations, primarily focusing on chlorination and sulfonation reactions. The placement of the chloro and sulfonic acid groups on the aromatic ring significantly influences the reactivity and properties of the resulting compounds.

Protecting group strategies are often employed to control the regioselectivity of these reactions. utdallas.edu The amino group in aniline (B41778) is highly reactive and can lead to unwanted side reactions. utdallas.edu Therefore, it is often protected as an acetanilide. utdallas.edu The acetyl group reduces the nucleophilicity of the nitrogen and its steric bulk favors para-substitution. utdallas.edu After the desired chlorination and/or sulfonation steps, the protecting group is removed by hydrolysis to yield the final product. utdallas.edu

Diversification of the chloro-sulfonic acid framework can be achieved through various synthetic methodologies. For example, derivatives of chlorogenic acid have been synthesized by coupling the protected acid with amines like p-octyloxyaniline and various amino acids. nih.gov Furthermore, the sulfonation of 1-(phenylsulfonyl)indoles and pyrroles using chlorosulfonic acid provides a pathway to the corresponding 3-sulfonyl chlorides. ki.se The development of one-pot synthesis methods, such as those catalyzed by chlorosulfonic acid for coumarin (B35378) synthesis, highlights the potential for creating diverse heterocyclic structures from chloro-sulfonic acid precursors. researchgate.net

Structure-Reactivity Relationship Studies in Derived Compounds

The reactivity of this compound derivatives is intrinsically linked to the electronic and steric effects of the substituent groups on the aromatic ring. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. This group increases the acidity of the compound compared to its carboxylic acid analogues. The position of the chlorine atom relative to the amino and sulfonic acid groups also plays a crucial role.

In nucleophilic substitution reactions, the chlorine atom on the aromatic ring can be displaced by a nucleophile. The rate of this reaction is influenced by the electronic environment of the ring. The electron-withdrawing nature of the sulfonic acid group facilitates nucleophilic aromatic substitution.

The amino group (-NH₂) is an activating group and directs electrophilic substitution to the ortho and para positions. However, the presence of the bulky sulfonic acid group and the chlorine atom can introduce steric hindrance, which can affect the regioselectivity of incoming electrophiles. For instance, the steric hindrance from the ortho-substituted chlorine in this compound can slow down electrophilic substitution compared to para-substituted isomers.

The reactivity of carboxylic acid derivatives, which can be considered analogues, is governed by the nature of the leaving group in nucleophilic acyl substitution reactions. jackwestin.com Generally, the order of reactivity is acid anhydrides > esters > amides. jackwestin.com This trend is related to the basicity of the leaving group; a weaker base is a better leaving group. jackwestin.com In the context of this compound derivatives, the principles of structure-reactivity relationships observed in other aromatic systems and carboxylic acid derivatives provide a framework for understanding and predicting their chemical behavior. jackwestin.comlibretexts.org

Stereochemical Aspects in Asymmetrically Substituted Sulfanilic Acid Systems

Chirality plays a significant role in the biological activity of many pharmaceutical compounds. nih.gov When a sulfanilic acid derivative is asymmetrically substituted, it can exist as enantiomers, which are non-superimposable mirror images. The synthesis of single enantiomers, known as asymmetric synthesis, is a critical aspect of modern drug development. nih.gov

Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. This can be achieved through several strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts. nih.gov For sulfinyl compounds, which contain a stereogenic sulfur atom, stereoselective oxidation of a prochiral sulfur atom is a common method for creating chirality. nih.gov

In the context of asymmetrically substituted sulfanilic acid systems, the introduction of a chiral center can lead to diastereomers if another chiral center is already present in the molecule. These diastereomers often have different physical properties, which can allow for their separation. For example, the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent can lead to the formation of diastereomeric salts, which can then be separated by crystallization.

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. researchgate.net For instance, highly enantioselective kinetic resolution of certain alcohols has been achieved using chiral phosphoric acid catalysts. researchgate.net Such principles can be applied to the synthesis of chiral sulfanilic acid derivatives. The development of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, is also a key strategy. researchgate.net

Crystallographic and Spectroscopic Analyses of Derived Structures

Spectroscopic methods provide complementary information about the structure and functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the sulfonic acid group (-SO₃H) and the amino group (-NH₂) in this compound derivatives will show characteristic absorption bands. academicjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. academicjournals.orgnih.gov This allows for the determination of the connectivity of atoms and the relative positions of substituents on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. academicjournals.org

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, which are characteristic of the aromatic system and its substituents. Aromatic compounds and sulfonic acid groups typically show maximum absorbance (λ_max) in the range of 260–280 nm.

The following table summarizes key spectroscopic data for this compound:

Spectroscopic TechniqueKey Findings
¹H NMR Provides signals corresponding to the protons on the aromatic ring and the amino group. nih.gov
¹³C NMR Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
IR Spectroscopy Characteristic peaks for N-H, S=O, and C-Cl bonds would be expected.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of 207.64 g/mol . nih.gov
UV-Vis Spectroscopy Expected λ_max around 260–280 nm due to the aromatic ring and sulfonic acid group.

This is an interactive data table. Click on the headers to sort.

Computational Chemistry and Theoretical Modeling of 2 Chlorosulphanilic Acid

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure, bonding, and reactivity of a molecule. For 2-chlorosulphanilic acid, these methods can elucidate the influence of the chloro, amino, and sulphonic acid functional groups on the aromatic ring.

Key Investigated Properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density Distribution: Quantum mechanical calculations can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Bonding Analysis: The nature of the chemical bonds within this compound, including their covalent and ionic character, can be analyzed. This includes the interactions between the functional groups and the benzene (B151609) ring.

While direct studies on this compound are limited, research on related compounds such as 2-chloroaniline (B154045) provides insights. For instance, studies on the hydrogen bonding interactions of 2-chloroaniline with carboxylic acids using Density Functional Theory (DFT) have shown how the presence of the chlorine atom and the amino group influences the electronic environment and intermolecular interactions. orientjchem.org Such studies reveal the interplay of electron-withdrawing and electron-donating effects that would also be present in this compound.

Illustrative Data from Quantum Mechanical Calculations:

The following table illustrates the type of data that would be obtained from quantum mechanical calculations on this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRepresents the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles.
LUMO Energy-1.2 eVRepresents the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap5.3 eVIndicates the chemical stability of the molecule; a larger gap suggests higher stability.
Dipole Moment4.2 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and how they interact with their environment.

For this compound, MD simulations could be employed to:

Explore Conformational Isomers: Investigate the rotational barriers around the C-S and C-N bonds to identify the most stable conformations of the sulphonic acid and amino groups relative to the benzene ring.

Simulate Solvation: Model the behavior of this compound in different solvents to understand how solvent molecules arrange around it and influence its conformation and reactivity.

Analyze Intermolecular Interactions: In a condensed phase, MD simulations can reveal the nature and strength of hydrogen bonding and other non-covalent interactions between molecules of this compound. This is crucial for understanding its crystal packing and bulk properties.

Studies on the conformational flexibility of other molecules demonstrate the power of this technique. For example, MD simulations have been used to reveal the various conformations that molecules can adopt in different environments, which is critical for their biological activity or material properties. nih.govnih.gov

Computational Mechanistic Elucidation of Reactions Involving this compound via Theoretical Models

Theoretical models are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can provide a detailed, step-by-step understanding of the reaction pathway.

Key aspects that can be investigated include:

Transition State Identification: Locating the transition state structure is key to understanding the energy barrier of a reaction.

Role of Catalysts: The influence of a catalyst on the reaction mechanism can be modeled to understand how it lowers the activation energy.

For instance, the sulfonation of aniline (B41778) derivatives is a classic electrophilic aromatic substitution reaction. Computational studies can help to determine whether the reaction proceeds via a direct electrophilic attack of a sulfonating agent on the ring and can clarify the role of the amino and chloro substituents in directing the incoming electrophile.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its balance of accuracy and computational cost. DFT is particularly well-suited for studying the electronic properties and reactivity of molecules like this compound.

Specific applications of DFT for this molecule would include:

Calculation of Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help to predict the reactive sites of the molecule.

Prediction of Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure.

Modeling Reaction Mechanisms: As mentioned in the previous section, DFT is a powerful tool for mapping out the potential energy surfaces of reactions, providing detailed mechanistic insights.

A study on the hydrogen bonding interactions in 2-chloroaniline-carboxylic acid complexes utilized DFT to investigate geometries, energies, and IR characteristics of the hydrogen bonds. orientjchem.org This work highlights how DFT can be used to understand the non-covalent interactions that would also be important in the solid-state structure and solution behavior of this compound.

Illustrative Table of DFT-Calculated Reactivity Descriptors:

The following table shows examples of reactivity descriptors that could be calculated for this compound using DFT. Note: The values presented here are hypothetical and for illustrative purposes only.

Reactivity DescriptorHypothetical ValueSignificance
Electronegativity (χ)3.85 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVA measure of the molecule's resistance to changes in its electron distribution.
Global Softness (S)0.19 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)2.78 eVA measure of the molecule's electrophilic character.

Advanced Applications of 2 Chlorosulphanilic Acid in Materials Science and Chemical Engineering

Integration in Functionalized Polymeric Materials and Membranes

The incorporation of sulfonic acid functionalities into polymeric structures is a well-established method for creating materials with tailored ion-exchange properties, enhanced hydrophilicity, and improved thermal and chemical stability. While specific research detailing the direct use of 2-chlorosulphanilic acid in polymer synthesis is not extensively documented in publicly available literature, its structural attributes suggest its high potential as a monomer or a modifying agent for producing functionalized polymers and membranes.

The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic, making it an ideal functional group for creating cation exchange membranes. These membranes are crucial components in various industrial processes, including water purification, electrodialysis, and fuel cells. google.comosti.gov Polymers functionalized with sulfonic acid groups, such as sulfonated polystyrene, are widely used as ion-exchange resins. osti.gov The presence of the chlorine atom in this compound could further enhance the polymer's chemical resistance and modify its electronic properties.

The general approach for creating such functionalized polymers involves the polymerization of monomers containing the desired functional groups or the post-polymerization modification of a pre-existing polymer backbone. nih.gov this compound could potentially be utilized in either of these pathways. For instance, it could be copolymerized with other vinyl monomers to introduce sulfonic acid groups directly into the polymer chain.

Table 1: Potential Properties of Polymers Functionalized with this compound

PropertyDescriptionPotential Advantage
Ion-Exchange Capacity The density of sulfonic acid groups determines the material's ability to exchange cations.High ion-exchange capacity is desirable for efficient separation processes.
Hydrophilicity The sulfonic acid groups attract water molecules, making the polymer surface more hydrophilic.Improved wettability and anti-fouling properties in membrane applications. mdpi.com
Thermal Stability The aromatic nature of the monomer can contribute to a polymer with high thermal stability.Suitable for applications requiring operation at elevated temperatures.
Chemical Resistance The presence of a chlorine atom can enhance the polymer's resistance to chemical degradation.Increased lifespan and durability of the material in harsh chemical environments.

Detailed research findings on specific polymers derived from this compound would be necessary to fully elucidate their performance characteristics and optimize their synthesis for specific applications.

Role in the Development of Heterogeneous Catalysts and Adsorbents

Solid acid catalysts are of paramount importance in the chemical industry, driving a multitude of reactions such as esterification, alkylation, and hydration. starbons.com Heterogeneous catalysts are preferred over their homogeneous counterparts due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. starbons.comnih.gov

Sulphonated materials, particularly those with aromatic sulfonic acid groups, are known to be effective solid acid catalysts. For instance, polystyrene divinylbenzene (B73037) supported sulphanilic acid has been demonstrated as a highly efficient and recyclable heterogeneous catalyst for various organic syntheses. starbons.com Given its structural similarity, this compound can be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer resin, to create a robust heterogeneous catalyst. nih.govresearchgate.net The acidic sulfonic acid group would provide the catalytic activity, while the solid support would ensure its heterogeneity.

The general procedure for preparing such a catalyst involves the chemical grafting or impregnation of this compound onto the surface of the support material. The resulting catalyst would possess accessible acid sites for promoting chemical reactions.

In the realm of environmental remediation, materials functionalized with sulfonic acid groups can act as effective adsorbents for the removal of heavy metal ions from aqueous solutions. nih.govkyoto-u.ac.jpmdpi.comscielo.org.zanih.gov The negatively charged sulfonate groups can chelate with positively charged metal ions, effectively sequestering them from the water. While specific studies on this compound-based adsorbents are limited, the principle of using sulfonic acid functionalities for heavy metal removal is well-established.

Table 2: Potential Applications of this compound-Based Heterogeneous Catalysts and Adsorbents

Application AreaTarget Process/SubstanceMechanism of Action
Catalysis Esterification, Alkylation, HydrationThe sulfonic acid groups act as Brønsted acid sites, protonating reactants and facilitating the reaction.
Adsorption Heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺)Ion exchange between the protons of the sulfonic acid groups and the metal cations. nih.govscielo.org.za
Adsorption Organic pollutantsPotential for electrostatic and π-π interactions between the adsorbent and organic molecules.

Further research would be beneficial to explore the catalytic efficiency and adsorption capacity of materials derived from this compound for a range of substrates and pollutants.

Contribution to Advanced Dye Chemistry and Chromophore Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, leather, paper, and food industries. unb.capbworks.comnih.gov The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component, typically a phenol (B47542) or another aromatic amine. unb.capbworks.com

This compound, containing a primary amino group, is an ideal candidate to serve as the diazo component in this synthesis. The diazotization of this compound would yield a diazonium salt, which can then be reacted with various coupling components to produce a wide array of azo dyes with different colors and properties. unb.canih.gov

The presence of the sulfonic acid group in the resulting dye molecule imparts water solubility, a crucial property for the application of acid dyes to protein fibers like wool and silk, as well as synthetic polyamides. google.com The chlorine atom can influence the final color of the dye (a chromophoric effect) and may also enhance its fastness properties, such as lightfastness and washfastness.

The general reaction for the synthesis of an azo dye using this compound is as follows:

Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (e.g., a naphthol derivative or an aniline (B41778) derivative) to form the azo dye.

Table 3: Potential Characteristics of Azo Dyes Derived from this compound

CharacteristicInfluence of this compound
Color The specific color will depend on the coupling component used, but the chloro and sulfo groups can modify the shade.
Solubility The sulfonic acid group ensures good water solubility, making them suitable for application as acid dyes.
Fastness Properties The chlorine atom may improve the lightfastness and washfastness of the dye on the substrate.
Affinity The sulfonic acid group provides affinity for polar fibers such as wool, silk, and nylon.

By systematically varying the coupling component, a whole palette of colors can be synthesized, making this compound a valuable building block in the design of advanced chromophores. rsc.org

Utilization as a Building Block in Complex Chemical Syntheses

In organic synthesis, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. nih.govchegg.comresearchgate.netnih.gov this compound, with its multiple reactive sites, serves as a valuable building block for the synthesis of a variety of complex chemical structures, particularly in the pharmaceutical and agrochemical industries. chegg.comutdallas.edu

The amino group can be transformed into a wide range of other functional groups through diazotization reactions, serving as a gateway to introduce functionalities like hydroxyl, cyano, or additional halogen atoms. The sulfonic acid group can be converted into sulfonyl chlorides, which are reactive intermediates for the synthesis of sulfonamides, a class of compounds with diverse biological activities. utdallas.edu The aromatic ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.

An example of a multi-step synthesis where a related compound, acetanilide, is used to produce sulfanilamide (B372717), a sulfa drug, highlights the utility of such substituted anilines. chegg.comutdallas.edu A similar synthetic strategy could potentially be employed with this compound to create novel sulfonamide derivatives with unique properties conferred by the chlorine substituent.

Table 4: Synthetic Transformations of this compound as a Building Block

Functional GroupPotential ReactionsResulting Functional Group(s)
Amino Group Diazotization followed by Sandmeyer or Schiemann reaction-OH, -CN, -X (Halogen)
Sulfonic Acid Group Reaction with a chlorinating agent (e.g., PCl₅)Sulfonyl chloride (-SO₂Cl)
Aromatic Ring Electrophilic aromatic substitution (e.g., nitration, halogenation)Introduction of additional substituents on the ring

The strategic manipulation of these functional groups allows chemists to construct complex molecular architectures with desired functionalities, underscoring the importance of this compound as a versatile building block in the toolkit of synthetic organic chemistry. nih.govnih.gov

Future Research Trajectories and Interdisciplinary Outlooks for 2 Chlorosulphanilic Acid

Emerging Methodologies for Enhanced Synthesis and Derivatization

The industrial production of substituted anilines and their sulfonated derivatives has historically relied on energy-intensive thermal methods. dntb.gov.ua However, the future of 2-Chlorosulphanilic acid synthesis is moving towards more efficient and sustainable "green" protocols. dntb.gov.ua Emerging technologies that minimize energy consumption, reduce reaction times, and improve selectivity are becoming central to this effort.

Advanced heating technologies such as ohmic heating and microwave-assisted synthesis represent significant departures from conventional methods. rsc.orgnih.gov Ohmic heating, which utilizes the passage of an electrical current through the reaction mixture to generate heat internally, offers rapid heating rates and low thermal inertia, leading to highly selective and efficient sulfonation of anilines. rsc.orgdntb.gov.ua Microwave-assisted synthesis has also proven effective for producing anilines and phenols from aryl halides and for the sulfonation of various compounds, often leading to higher yields and drastically reduced reaction times compared to traditional heating. nih.govresearchgate.netorganic-chemistry.org These methods stand in stark contrast to conventional thermal processes, which are often characterized by long reaction times and high energy consumption. dntb.gov.uaresearchgate.net

Beyond its synthesis, the derivatization of this compound is a key area for future research. The sulfonic acid and amino groups, along with the reactive chlorine atom, provide multiple sites for chemical modification to create a library of novel compounds. Microwave-assisted methods are also being applied to the synthesis of derivatives, such as the direct conversion of sulfonic acids into sulfonamides, a process that avoids the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org Furthermore, the core structure of sulfanilic acid has been used to create more complex heterocyclic compounds, such as 1,2,4-triazine (B1199460) derivatives, indicating a pathway for creating novel pharmacophores and functional molecules from this compound. ekb.eg

ParameterConventional Thermal SynthesisEmerging Methodologies (Ohmic & Microwave)
Heating MechanismExternal heat transfer, slow and inefficientInternal heat generation, rapid and uniform rsc.org
Reaction TimeSeveral hours (e.g., 4-5 hours) researchgate.netMinutes to less than an hour rsc.orgorganic-chemistry.org
Energy ConsumptionHigh, due to long duration and heat loss dntb.gov.uaLower, due to high efficiency and short duration rsc.org
Selectivity & YieldVariable, often requires optimization to minimize by-productsHigh selectivity (e.g., 93% for ohmic heating) and improved yields rsc.org
Environmental ImpactHigher energy footprint, potential for more waste dntb.gov.uaGreener profile with less energy use and potentially fewer hazardous wastes dntb.gov.ua

Exploration of Novel Application Domains in Nanoscience and Advanced Materials

The functional groups of this compound make it an excellent candidate for integration into nanomaterials and advanced functional polymers, opening up new application frontiers. The sulfonic acid group, in particular, can be used to modify the surfaces of inorganic materials, creating novel catalysts and functional fillers.

Research has demonstrated the successful functionalization of silica (B1680970) and magnetic nanoparticles with aromatic sulfonic acids. mdpi.comrsc.orgnih.gov This process creates solid acid catalysts that are highly efficient and, in the case of magnetic nanoparticles, easily separable and recyclable. nih.govresearchgate.net By analogy, this compound could be grafted onto nanoparticles to create catalysts with potentially unique reactivity or selectivity due to the electronic influence of the chlorine atom.

Another significant area of exploration is the use of functionalized sulfonic acids in the development of conductive polymers. Polyaniline (PAni) is a well-known conducting polymer, but its processing and properties can be enhanced by doping with functionalized sulfonic acids. researchgate.net These dopants not only improve solubility and processability but also influence the final electronic and mechanical properties of the polymer blends. researchgate.net Composites of PAni with sulfonic acid-doped materials are being investigated for a wide range of applications, including supercapacitors, fuel cells, sensors, and anti-corrosion coatings. unl.ptyoutube.com The incorporation of this compound as a dopant or comonomer could lead to new PAni-based materials with tailored conductivity, thermal stability, and environmental sensing capabilities.

Application DomainRole of this compoundPotential Advanced MaterialExample End-Use
Heterogeneous CatalysisFunctionalizing agent for nanoparticle surfacesSulfonated silica or magnetic (Fe₃O₄) nanoparticles mdpi.comnih.govRecyclable acid catalysts for organic synthesis
Conductive PolymersDopant or comonomer to enhance propertiesPolyaniline (PAni) blends and composites researchgate.netunl.ptElectrodes for supercapacitors, antistatic coatings
Advanced CompositesSurface modifier for fillers (e.g., Al₂O₃)Polyaniline-Al₂O₃ composite nanofibers unl.ptMaterials with controllable conductivity
Environmental RemediationFunctional group for adsorbent materialsFunctionalized graphene oxide semanticscholar.orgCarrier for targeted delivery or removal of pollutants

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Furthermore, ML models are being developed to predict the performance and outcome of chemical reactions with increasing accuracy. tue.nlrjptonline.org Models like Reactron can predict reaction outcomes by modeling the fundamental movement of electrons, providing a deeper, mechanism-based understanding. arxiv.orgarxiv.orgresearchgate.net For this compound and its derivatives, such models could be used to:

Screen virtual libraries of potential derivatives to identify candidates with desired properties before any lab work is done.

Predict reaction yields and identify potential by-products, helping to optimize synthesis conditions and reduce experimental trial and error. rjptonline.org

Design novel derivatization reactions by exploring vast combinatorial chemical spaces to uncover new reactivity. arxiv.org

Stage of Chemical DiscoveryRole of Artificial Intelligence / Machine LearningSpecific Application for this compound
Synthesis DesignAI-driven retrosynthesis planning nih.govDesigning novel, cost-effective, and sustainable synthetic routes.
Reaction PredictionML models to predict reaction outcomes, yields, and by-products rjptonline.orgarxiv.orgForecasting the success of new derivatization reactions.
Process OptimizationAlgorithms to optimize reaction conditions (temperature, catalysts, etc.)Fine-tuning parameters for emerging synthesis methods like ohmic heating.
New Molecule DiscoveryScreening virtual libraries and exploring chemical space arxiv.orgIdentifying new derivatives with high potential for specific applications.

Challenges and Opportunities in Sustainable Chemical Manufacturing

While the future applications of this compound are promising, its manufacturing must align with the growing global demand for sustainable and green chemical processes. The production of aromatic sulfonic acids traditionally involves challenges related to hazardous materials, energy inefficiency, and waste generation.

Challenges:

Hazardous Precursors: The synthesis relies on corrosive and reactive chemicals like concentrated sulfuric acid and chlorosulfonic acid, which require specialized handling and infrastructure to manage safety risks.

Energy Intensity: Conventional thermal sulfonation is an energy-intensive process, contributing to a higher carbon footprint. dntb.gov.ua

Waste Generation: The synthesis can produce by-products and waste streams that require treatment, adding to the environmental load and operational costs. Classical methods for producing amines often suffer from low atom economy. rsc.org

Scale-Up of Green Methods: While green synthesis methods are effective at the lab scale, successfully scaling them up for industrial production presents significant technical and economic challenges, including maintaining consistency and efficiency. researchgate.net

Opportunities:

Green Synthesis Routes: The adoption of emerging technologies like microwave and ohmic heating offers a direct path to reducing energy consumption and improving process efficiency. dntb.gov.uarsc.org The use of greener solvents, such as water, is also a key area of research. researchgate.net

Catalyst Innovation: Developing recyclable, heterogeneous catalysts, such as the sulfonic acid-functionalized nanoparticles, can minimize waste and improve the atom economy of derivatization reactions. researchgate.net There is also potential in exploring biomass-derived catalysts for certain reaction steps. mdpi.com

Process Intensification: Continuous flow chemistry, especially when coupled with AI-driven optimization, provides an opportunity to make the manufacturing process safer, more efficient, and less wasteful compared to traditional batch processing. chemcopilot.com

Circular Economy Principles: Future research could focus on creating pathways to recycle waste streams or utilize bio-based feedstocks for the synthesis of aniline (B41778) and other precursors, aligning with the principles of a circular economy. rsc.org

ChallengeOpportunity for Sustainable Advancement
High Energy Consumption of Thermal MethodsAdoption of energy-efficient methods like ohmic heating and microwave synthesis. dntb.gov.uarsc.org
Use of Hazardous and Corrosive ReagentsDevelopment of milder reaction conditions and recyclable, solid acid catalysts. researchgate.net
Waste Generation and Low Atom EconomyProcess optimization using AI and implementation of continuous flow chemistry. chemcopilot.comrsc.org
Difficulty in Scaling Up Green ProcessesEngineering solutions for continuous reactors and improved catalyst design for industrial use. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Chlorosulphanilic acid, and how can experimental reproducibility be ensured?

The synthesis of this compound typically involves chlorination of sulphanilic acid derivatives or sulfonation of chlorinated aniline precursors. Key reproducibility factors include:

  • Reagent purity : Impurities in chlorinating agents (e.g., Cl₂, SOCl₂) can lead to side reactions; use HPLC or titration to verify purity .
  • Temperature control : Exothermic reactions require precise thermal monitoring to avoid over-chlorination .
  • Post-synthesis characterization : Validate products via FT-IR (sulfonic acid group detection) and NMR (chlorine positional confirmation) .
  • Documentation : Follow ICH guidelines for reporting reaction conditions, including solvent ratios, catalysts, and quenching methods .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Mass spectrometry (EI-MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns (e.g., NIST reference data ).
  • UV-Vis spectroscopy : Detect aromatic and sulfonic acid groups (λ_max ~260–280 nm) and compare with published spectra .
  • Reverse-phase HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities; validate with spiked standards .

Q. How does the pH stability of this compound influence its application in aqueous-phase reactions?

The sulfonic acid group confers high water solubility but may undergo hydrolysis under extreme pH.

  • Stability testing : Conduct accelerated degradation studies (pH 1–14, 25–60°C) with kinetic modeling to predict shelf life .
  • Buffering agents : Use phosphate or acetate buffers (pH 4–7) to stabilize the compound in biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported reaction mechanisms for this compound derivatives?

Discrepancies in mechanistic pathways (e.g., electrophilic vs. radical chlorination) can be addressed via:

  • Transition state analysis : Calculate activation energies for proposed intermediates using Gaussian or ORCA software .
  • Solvent effect simulations : Compare polarizable continuum models (PCM) with experimental solvent-dependent yields .
  • Validation : Cross-reference computational results with kinetic isotope effects (KIE) or trapping experiments .

Q. What strategies mitigate environmental risks when scaling up this compound synthesis?

  • Waste-stream analysis : Quantify chlorinated byproducts (e.g., chloroanilines) via LC-MS and assess ecotoxicity using Vibrio fischeri bioluminescence assays .
  • Green chemistry alternatives : Explore enzymatic sulfonation or ionic liquid-mediated reactions to reduce halogenated waste .
  • Regulatory compliance : Align with ZDHC MRSL limits for chlorinated compounds in industrial effluents .

Q. How do crystal packing and intermolecular interactions affect the solid-state reactivity of this compound?

  • X-ray crystallography : Resolve H-bonding networks between sulfonic acid groups and adjacent chlorine atoms .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with lattice energy calculations .
  • Reactivity predictors : Use Hirshfeld surface analysis to identify slip planes or defect-prone regions .

Q. What experimental controls are critical when studying this compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?

  • Blank reactions : Exclude autocatalytic pathways by omitting the compound in control experiments .
  • Isotopic labeling : Track chlorine or sulfur atoms using ³⁶Cl or ³⁵S isotopes in turnover frequency (TOF) studies .
  • In situ monitoring**: Employ Raman spectroscopy or XAS to detect transient intermediates .

Methodological Best Practices

  • Data validation : Replicate experiments across ≥3 independent trials and report standard deviations .
  • Conflict resolution : Use ANOVA or Bayesian statistics to assess significance of contradictory results .
  • Literature rigor : Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Organic Chemistry) over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.